

Validating the Off-Target Effects of Meleagrín in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: Meleagrín

Cat. No.: B1676177

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical compound **Meleagrín** with established inhibitors, focusing on its on-target efficacy and potential off-target liabilities. The information presented is intended to assist researchers in evaluating the therapeutic potential and safety profile of **Meleagrín** for further development.

Executive Summary

Meleagrín, a fungal alkaloid, has demonstrated potent inhibitory activity against two distinct molecular targets: the receptor tyrosine kinase c-Met, a key driver in various cancers, and the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a validated target for antibacterial agents. This dual activity positions **Meleagrín** as a potential candidate for both anticancer and antimicrobial therapies. However, a thorough evaluation of its off-target effects is crucial for preclinical validation. This guide compares **Meleagrín's** performance against the c-Met inhibitors SU11274 and Crizotinib, and the FabI inhibitor Triclosan, providing available data on their respective on-target and off-target activities.

Data Presentation

On-Target Activity: c-Met Inhibition

Compound	Target	Assay Type	IC50 (μM)	Cell Line/System	Reference
Meleagrin	c-Met (wild-type)	Z'-Lyte Kinase Assay	4.2	Biochemical	[1]
c-Met (M1250T mutant)	Z'-Lyte Kinase Assay	2.1	Biochemical	[1]	
SU11274	c-Met	Cell-free assay	0.01	Biochemical	[2]
HGF-induced cell proliferation	Cell-based	1-1.5	Various	[2]	
Crizotinib	c-Met	Biochemical assay	0.005-0.025	Biochemical	[3]

On-Target Activity: FabI Inhibition

Compound	Target	Organism	MIC (µg/mL)	Reference
Meleagrin	FabI	Staphylococcus aureus	Not explicitly stated, but inhibits fatty acid biosynthesis	[4]
Triclosan	FabI	Staphylococcus aureus (sensitive)	0.016	[5]
Staphylococcus aureus (resistant)	1 - 2	[5]		
Escherichia coli (reference strains)	0.5 - 1	[6]		
Escherichia coli (clinical isolates)	up to 64	[6]		

Off-Target Effects and Cytotoxicity

Compound	Off-Target/Cell Line	Assay Type	IC50/Effect	Reference
Meleagrin	c-Met independent (T-47D)	Antiproliferative	> 40 μ M	[1]
Non-tumorigenic (MCF-10A)	Cytotoxicity	Minimal	[1]	
MDA-MB-231	LDH Release	2.5% at 25 μ M, 9.4% at 50 μ M	[1]	
HL-60 (Leukemia)	Cytotoxicity	7.4 μ M	[1]	
A-549 (Lung Cancer)	Cytotoxicity	19.9 μ M	[1]	
SU11274	Flk, FGFR-1, c-src, PDGFbR, EGFR	Kinase activity	>50-500 fold selective for c-Met	[2]
Crizotinib	Broad Kinome Panel	KINOMEScan	Inhibits multiple kinases (see original data for full panel)	[3]
Various	Clinical observation	Hepatotoxicity, visual disturbances, ILD	[3][7]	
Triclosan	Human gingival epithelial cells	Cytotoxicity (NR assay)	0.05-0.06 mM (24h)	
Human dermal fibroblasts (BJ)	Cytotoxicity (MTT assay)	28.44 μ g/mL	[9]	
Rat cardiomyoblasts (H9c2)	Cytotoxicity (MTT assay)	25.36 μ g/mL	[9]	

Mammalian mitochondria	Various	Depolarization, uncoupling of respiration	[10]
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Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Z'-Lyte Assay)

This assay quantifies the inhibition of c-Met kinase activity by measuring the extent of phosphorylation of a synthetic peptide substrate.

- **Reaction Setup:** In a 384-well plate, combine the c-Met enzyme, a fluorescently labeled peptide substrate, and the test compound (e.g., **Meleagrín**) at various concentrations.
- **ATP Addition:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
- **Development:** Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide.
- **Detection:** Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal. The IC₅₀ value is calculated from the dose-response curve of the inhibitor.

Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

This assay measures the inhibition of FabI enzymatic activity by monitoring the oxidation of NADH.

- **Reaction Mixture:** Prepare a reaction mixture containing the purified FabI enzyme, the substrate (e.g., crotonoyl-ACP or crotonoyl-CoA), and the test compound in a suitable buffer.
- **Initiation:** Start the reaction by adding NADH.

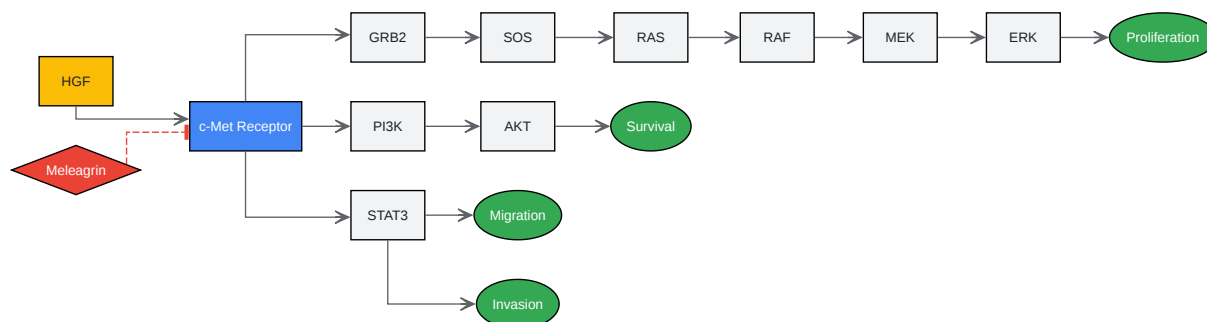
- **Monitoring:** Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.
- **Data Analysis:** Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC₅₀ value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

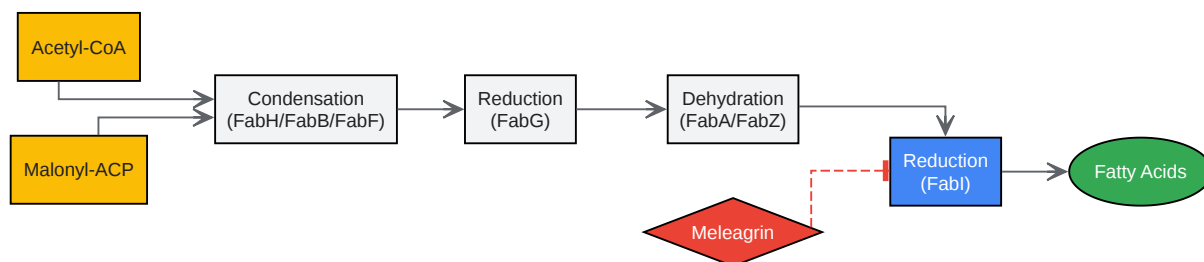
- **Cell Seeding:** Seed cells in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization



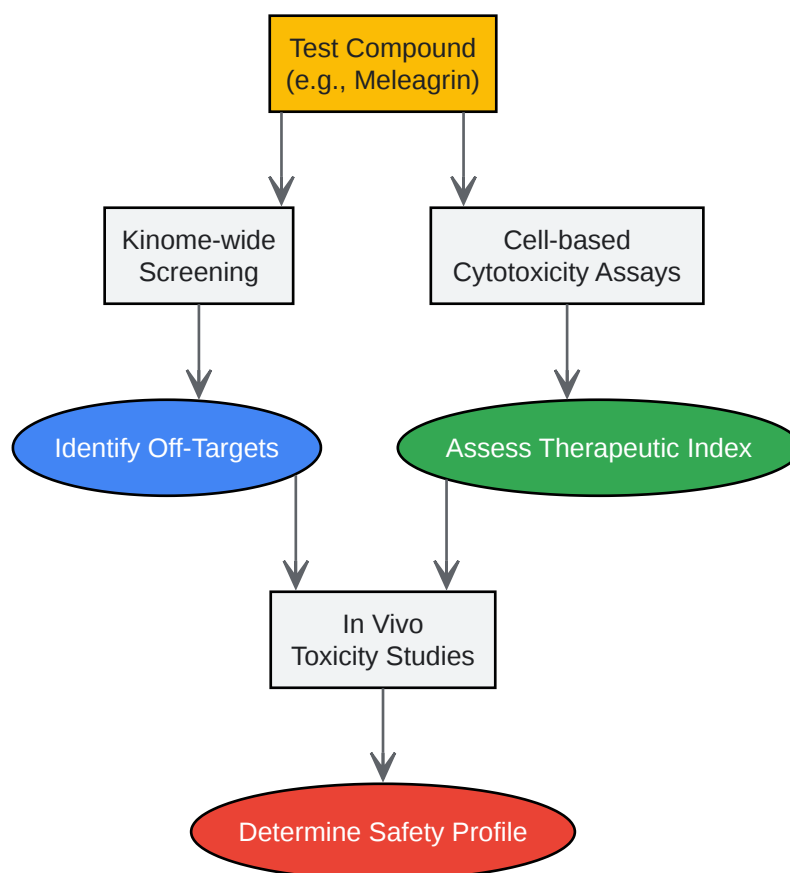
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Caption: Simplified c-Met signaling pathway and the inhibitory action of **Meleagrin**.



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Caption: Bacterial fatty acid synthesis pathway highlighting the role of FabI inhibited by **Meleagrin**.



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Caption: Experimental workflow for validating the off-target effects of a preclinical compound.

Discussion and Conclusion

Meleagrins demonstrates promising dual-target activity against c-Met and bacterial FabI. Its inhibitory potency against a mutant form of c-Met suggests it may overcome certain forms of drug resistance.[1] Furthermore, **Meleagrins** exhibits selectivity for c-Met-dependent cancer cells over c-Met-independent and non-tumorigenic cell lines, indicating a potential therapeutic window.[1]

However, a comprehensive understanding of **Meleagrins**'s off-target profile is still developing. While it shows lower cytotoxicity against non-cancerous cells compared to some cancer cell lines, its broader off-target effects, particularly against a wide panel of human kinases, have not been extensively reported in publicly available literature. The established c-Met inhibitor Crizotinib, for instance, is known to inhibit multiple kinases, which contributes to its clinical efficacy but also to its side-effect profile.[3] A direct comparison of **Meleagrins**'s kinome-wide

selectivity with that of Crizotinib and the highly selective inhibitor SU11274 would be invaluable for predicting its potential for off-target toxicities.

In the context of its antibacterial activity, a direct comparison of **Meleagrins** MIC values against various bacterial strains with those of Triclosan is needed. Triclosan is known to have off-target effects on mammalian cells, including mitochondrial toxicity.^[10] Investigating whether **Meleagrins** shares these liabilities is a critical step in its preclinical evaluation as a potential antimicrobial agent.

A noteworthy finding is that an analog of **Meleagrins**, oxaline, has been reported to disrupt tubulin polymerization. This raises the possibility of a similar off-target effect for **Meleagrins** itself, which warrants further investigation through dedicated tubulin polymerization assays.

In conclusion, **Meleagrins** is a compelling preclinical candidate with a unique dual-targeting profile. Future preclinical studies should prioritize a comprehensive assessment of its off-target effects, including a broad kinase screen and evaluation of its potential for tubulin polymerization inhibition and mitochondrial toxicity. These studies will be essential to fully delineate its therapeutic potential and establish a clear safety profile before advancing to further stages of drug development.

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